5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline
Description
Contextualization of Substituted Anilines in Organic Synthesis
Substituted anilines are a class of organic compounds derived from aniline (B41778) that serve as pivotal starting materials and intermediates in a wide array of chemical syntheses. wisdomlib.org Their versatility makes them foundational to the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. thieme-connect.comrsc.org In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates due to its ability to interact with biological targets. cresset-group.com However, chemists often modify the basic aniline structure to enhance pharmacological properties like bioavailability, solubility, or target selectivity, and to mitigate potential toxicity or metabolic instability. cresset-group.com
The synthesis of substituted anilines can be approached in several ways. Traditional methods often involve electrophilic aromatic substitution on an aniline precursor, but this can lead to challenges in controlling the position of the new substituents (regioselectivity), especially when creating meta-substituted patterns. rsc.org Modern synthetic strategies have been developed to overcome these limitations, such as the dehydrogenation of substituted cyclohexanones in the presence of an amine, which allows for the creation of complex anilines that would be difficult to access through classical cross-coupling reactions. thieme-connect.com These advanced methods provide access to a broader range of aniline derivatives, enabling the fine-tuning of molecular properties for specific applications. rsc.orgnih.gov
Significance of Trifluoromethoxy and Halogen Substituents in Aniline Derivatives
The functional groups attached to the aniline ring profoundly influence the molecule's physical, chemical, and biological properties. The specific combination of chloro, fluoro, and trifluoromethoxy groups in 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline confers a unique set of characteristics.
The trifluoromethoxy group (-OCF₃) is of growing importance in medicinal and agrochemical chemistry. mdpi.combohrium.com It is highly lipophilic, a property that can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability. mdpi.com Furthermore, the -OCF₃ group is metabolically stable and possesses distinct electronic properties. bohrium.comresearchgate.net Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which in turn affects how the molecule interacts with biological targets. nih.gov
Halogen substituents (chloro and fluoro) also play a crucial role in modifying the properties of aniline derivatives. Halogens are electron-withdrawing groups that can decrease the basicity of the aniline's amino group. nih.gov The position of the halogen on the aromatic ring significantly affects intermolecular interactions. nih.gov The presence of fluorine, in particular, is a common strategy in drug design to block metabolic hotspots, thereby increasing a compound's half-life. mdpi.com The substitution of hydrogen with fluorine or a fluorine-containing moiety can have a substantial impact on a compound's conformation, metabolism, and affinity for biological targets. nih.gov The combination of different halogens, like chlorine and fluorine, allows for fine-tuning of these electronic and steric properties. researchgate.netacs.org
Overview of Research Trajectories for this compound
Specific research detailing the synthesis or application of this compound is not extensively documented in publicly available literature. The compound is primarily available through chemical suppliers as a building block for synthesis. However, its potential research applications can be inferred from the known uses of structurally similar fluorinated anilines.
Given its array of functional groups, this compound is a promising intermediate for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals. bohrium.com For instance, related compounds like 4-(Trifluoromethoxy)aniline are used in the synthesis of anticancer agents and as intermediates for neuroprotective agents. chemicalbook.com Similarly, other polysubstituted anilines serve as precursors for a variety of bioactive molecules. 2-Fluoro-4-(trifluoromethyl)aniline is used to synthesize bicyclic and tricyclic heterocycles, which are important scaffolds in medicinal chemistry, as well as being a building block for analgesic compounds. ossila.com
The trifluoromethyl group (-CF₃), closely related to the trifluoromethoxy group, is found in approximately 40% of all fluorine-containing pesticides. nih.gov This highlights the importance of such fluorinated moieties in the agrochemical industry. Therefore, a likely research trajectory for this compound is its use as a key intermediate in the development of new herbicides, fungicides, or insecticides, where its unique substitution pattern could lead to enhanced efficacy or metabolic stability. researchgate.netnih.gov Its structure makes it a candidate for creating complex molecules for screening in drug discovery and materials science programs. rsc.org
Data Tables
Table 1: Physicochemical Properties of Related Aniline Compounds Note: Data for the primary compound is limited; properties of structurally similar compounds are provided for context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Chloro-2-(trifluoromethyl)aniline | 445-14-7 | C₇H₅ClF₃N | 195.57 nih.gov |
| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | 177.12 chemicalbook.com |
| 5-Chloro-2-fluoroaniline | 2106-05-0 | C₆H₅ClFN | 145.56 chemicalbook.com |
| 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline | 1805115-99-4 | C₇H₄ClF₄NO | 229.56 chemicalbook.com |
| 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 1805524-41-7 | C₇H₄ClF₄N | 213.56 biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-3-1-5(13)4(9)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHGKGKKGKXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554694 | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114021-44-2 | |
| Record name | 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Trifluoromethoxy Aniline
Established Synthetic Pathways and Precursors
Established synthetic routes to 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline typically involve multi-step sequences starting from readily available aromatic precursors. The final and pivotal step in many of these pathways is the reduction of a nitro group on a fully substituted benzene (B151609) ring. Consequently, the synthesis of the corresponding nitroaromatic intermediate, 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline, is a key focus. apolloscientific.co.uk
Multi-Step Synthesis from Aromatic Starting Materials
The construction of the this compound molecule necessitates a carefully planned sequence of reactions to install the chloro, fluoro, and trifluoromethoxy groups in the correct positions relative to the amino group. While a specific pathway for this exact molecule is not detailed in readily available literature, plausible routes can be constructed based on established organic chemistry principles and syntheses of structurally similar compounds.
A common strategy involves the stepwise functionalization of a simpler aromatic precursor. For instance, a synthesis might begin with a trifluoromethoxy-substituted benzene derivative. Subsequent nitration, chlorination, and fluorination steps would be carried out in a specific order to achieve the desired substitution pattern. The final step would be the reduction of the nitro group to the target aniline (B41778).
An analogous, well-documented multi-step synthesis is that of 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene. google.com This process involves:
Nitration: m-dichlorobenzene is nitrated to produce 2,4-dichloronitrobenzene (B57281).
Amination: The resulting 2,4-dichloronitrobenzene undergoes high-pressure amination with ammonia, where one of the chlorine atoms is displaced to form 5-chloro-2-nitroaniline. google.comguidechem.com
Another illustrative multi-step process is the synthesis of 5-chloro-2-nitroaniline starting from 3-chloroaniline, which involves: chemicalbook.com
Acylation: Protection of the amino group of 3-chloroaniline.
Nitrification: Introduction of the nitro group.
Hydrolysis: Deprotection of the amino group to yield the product. chemicalbook.com
These examples highlight the general approach of using protecting groups and sequential reactions to build complexity on an aromatic ring.
Regioselective Functionalization Strategies
The primary challenge in synthesizing this compound is achieving the correct regiochemistry. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles. For example, in the electrophilic chlorination of nitrobenzene, the nitro group is a meta-director, meaning it directs incoming substituents to the position meta to itself. researchgate.netcore.ac.uk Chemists must leverage these electronic effects, often in combination with protecting groups, to guide the functionalization.
Protecting an aniline as an acetanilide, for example, changes the directing effect from strongly ortho, para-directing and activating to moderately ortho, para-directing, which can prevent unwanted side reactions and control the position of subsequent substitutions like nitration or halogenation. acs.orgijtsrd.com
Introducing the trifluoromethoxy group can be particularly challenging. One advanced method for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: nih.gov
O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative.
An intramolecular OCF3 migration to the ortho position of the aromatic ring. nih.gov
Furthermore, metalation, a process of deprotonation using a strong base followed by reaction with an electrophile, offers a powerful tool for regioselective functionalization of trifluoromethoxy-substituted anilines, with the site of functionalization controllable by the choice of N-protecting group. nih.gov
Novel and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the use of catalytic processes and benign reaction conditions to reduce waste and energy consumption.
Catalytic Synthesis Routes
Catalytic hydrogenation is a cornerstone of modern synthesis for the reduction of nitroaromatics to anilines. This method is highly efficient and presents a greener alternative to older stoichiometric methods like the Bechamp reduction (using iron and acid), which generates large quantities of iron oxide sludge. researchgate.netwikipedia.org
The key final step in synthesizing this compound from its nitro precursor is ideally suited for this approach. The reaction typically involves:
Catalyst: Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. researchgate.netingentaconnect.com
Hydrogen Source: The reduction can be carried out using hydrogen gas (H2), often under pressure, or through catalytic transfer hydrogenation with sources like hydrazine (B178648) or sodium hypophosphite. researchgate.netwikipedia.orgrsc.org
The selective hydrogenation of halogenated nitroaromatics requires careful catalyst selection to avoid the undesired side reaction of dehalogenation (removal of chloro or fluoro groups). researchgate.netacs.org Specialized catalysts, such as Pt-V/C, have been developed to enhance selectivity for the nitro group reduction while leaving the halogen substituents intact. acs.orgacs.org
Environmentally Benign Reaction Conditions
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For aniline synthesis, this involves several strategies.
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or 2-methyl-tetrahydrofuran (2-MeTHF) is a key goal. rsc.orgtandfonline.com Recent research has shown that nitro group reductions can be performed efficiently in water using a Pd/C catalyst in the presence of a "designer" surfactant, which forms nanomicelles to host the reaction. chemistryviews.org This approach allows for easy catalyst and surfactant recycling. chemistryviews.org
Energy Efficiency: Microwave-assisted synthesis represents a method to dramatically reduce reaction times and energy input compared to conventional heating. tandfonline.com Additionally, electrochemical methods are emerging that use electricity, potentially from renewable sources, to drive the reduction of nitrobenzenes at room temperature and pressure, eliminating the need for high-energy inputs and precious metal catalysts. specchemonline.com
Alternative Reagents: Using less toxic and hazardous reagents is another green chemistry principle. For instance, in the protection step of aniline, using a magnesium sulfate-glacial acetic acid system can replace the more corrosive and lachrymatory acetic anhydride. ijtsrd.com
Optimization of Reaction Parameters and Yields
To maximize the yield and purity of this compound, careful optimization of reaction parameters for the key synthetic steps is essential. The catalytic hydrogenation of the nitro precursor is a critical step to optimize.
Key parameters that influence the outcome of this reduction include:
Catalyst Selection and Loading: The choice between catalysts like Pd/C, Pt/C, or modified versions can significantly impact selectivity and reaction rate. acs.orgccspublishing.org.cn The amount of catalyst used (loading) is minimized to reduce cost without sacrificing efficiency.
Hydrogen Pressure: Higher pressures of H2 gas can increase the reaction rate but may also increase the risk of side reactions like dehalogenation.
Temperature: The reaction temperature must be controlled to ensure a reasonable rate while preventing catalyst degradation and unwanted byproducts.
Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. acs.org
Additives: In some cases, additives or co-modifiers (such as organic ligands or inorganic species) can be used to modify the catalyst surface and enhance selectivity by suppressing dehalogenation. ccspublishing.org.cn
Studies on similar hydrogenations show that lowering the substrate concentration can sometimes lead to a significant decrease in dehalogenation, improving the purity of the desired haloaniline product. acs.org Systematic approaches, such as factorial design experiments, can be employed to efficiently explore the effects of multiple variables and identify the optimal conditions for achieving the highest possible yield.
Compound Information Table
Remain Undocumented in Publicly Available Scientific Literature
Comprehensive searches of established scientific databases, patent libraries, and chemical literature have yielded no specific information on the synthetic methodologies for the chemical compound this compound. Consequently, detailed research findings regarding the effects of temperature, pressure, and solvent selection on its synthesis are not available in the public domain.
The requested article, which was to be structured around the core outline focusing on temperature and pressure effects and solvent selection in the synthesis of this compound, cannot be generated due to the absence of foundational research data on this specific molecule.
While general principles of organic synthesis can provide theoretical guidance on how these parameters might influence the formation of such a substituted aniline, any detailed discussion would be speculative and would not meet the requirement for scientifically accurate and source-based information. The synthesis of structurally related compounds often involves multi-step processes where reaction conditions are carefully optimized. For instance, the introduction of chloro, fluoro, and trifluoromethoxy groups onto an aniline ring would likely involve a series of halogenation, nitration, reduction, and etherification reactions, each with its own optimal set of conditions. However, without specific studies on this compound, providing concrete data tables and detailed research findings as requested is not possible.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the synthetic pathways and reaction kinetics for this particular compound.
Reaction Mechanisms Involving 5 Chloro 2 Fluoro 4 Trifluoromethoxy Aniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgwikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the deprotonation to restore aromaticity. beilstein-journals.org
The position of electrophilic attack on the benzene (B151609) ring of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline is determined by the cumulative directing effects of its four substituents. These effects are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
The amino group (-NH2) is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. organic-chemistry.org This donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.
The halogen substituents (-F and -Cl) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate electron density through resonance. organic-chemistry.org
The trifluoromethoxy group (-OCF3) is a moderately electron-withdrawing group and is known to be a deactivating, ortho-, para-director with a notable preference for para-substitution. gold-chemistry.org The electron-withdrawing nature arises from the strong inductive effect of the fluorine atoms, while the oxygen's lone pairs allow for resonance donation, directing incoming electrophiles to the ortho and para positions. gold-chemistry.org
In this compound, the positions open for substitution are C3 and C6. The directing effects of the substituents can be summarized as follows:
| Substituent | Position | Type | Directing Effect |
| -NH2 | C1 | Activating | Ortho, Para |
| -F | C2 | Deactivating | Ortho, Para |
| -Cl | C5 | Deactivating | Ortho, Para |
| -OCF3 | C4 | Deactivating | Ortho, Para (Para-preferred) |
Considering the powerful activating and directing effect of the amino group, the most likely position for electrophilic attack is the carbon atom ortho to the amino group and meta to the chloro group (C6). The C3 position is sterically hindered by the adjacent fluoro and trifluoromethoxy groups.
The rate-determining step in electrophilic aromatic substitution is the formation of the arenium ion intermediate. beilstein-journals.org The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity. For this compound, attack at the C6 position would lead to a carbocation that is significantly stabilized by the resonance donation from the adjacent amino group. The positive charge can be delocalized onto the nitrogen atom, providing a highly stable resonance contributor. The electron-withdrawing groups (-F, -Cl, and -OCF3) would destabilize the arenium ion, but the activating effect of the amino group is generally dominant.
The transition state leading to the arenium ion resembles the intermediate itself, and its energy will be lowered by the same factors that stabilize the carbocation. Therefore, the transition state for attack at C6 is expected to be lower in energy compared to attack at C3.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. tcichemicals.com The reaction typically proceeds through a two-step addition-elimination mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. tcichemicals.com
For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the trifluoromethoxy group (-OCF3) and the halogen atoms (-F and -Cl) act as activating groups for SNAr due to their inductive electron-withdrawing effects. The trifluoromethoxy group, in particular, is a potent activator.
In SNAr reactions of polyhalogenated aromatic compounds, the relative reactivity of the halogens as leaving groups is often F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. nih.gov
In the case of this compound, a nucleophile could potentially displace either the fluoride (B91410) at C2 or the chloride at C5. Given the general trend in SNAr reactivity, the C-F bond is more likely to be the site of nucleophilic attack. The trifluoromethoxy group at C4 is para to the fluorine at C2, and the chloro group at C5 is meta. The strong electron-withdrawing effect of the trifluoromethoxy group would significantly activate the C2 position for nucleophilic attack.
Displacement of the trifluoromethoxy group itself is less common but can occur under certain conditions with strong nucleophiles. However, the C-O bond is generally strong, and the OCF3 group is not as good a leaving group as the halogens in this context.
Cross-Coupling Reactions and Derivative Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations. wikipedia.org Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide range of substituents onto the aromatic ring.
In this compound, both the C-Cl and C-F bonds are potential sites for cross-coupling. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. Therefore, the C-Cl bond at the C5 position would be expected to be more reactive than the C-F bond at the C2 position in typical cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aniline (B41778) derivative with an organoboron reagent, allowing for the formation of a new C-C bond at the C5 position.
Buchwald-Hartwig Amination: This reaction would enable the formation of a new C-N bond at the C5 position by coupling with an amine. wikipedia.org
Sonogashira Coupling: This reaction would facilitate the formation of a C-C triple bond at the C5 position by coupling with a terminal alkyne. wikipedia.org
By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve selective cross-coupling at the C-Cl position, leaving the C-F bond intact for further functionalization. This regioselectivity allows for the synthesis of a diverse array of derivatives of this compound with potential applications in various fields of chemistry.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, the reactive sites for such couplings would primarily be the chloro and amino groups. The aniline could potentially undergo N-arylation, or the chloro substituent could be replaced in reactions like the Suzuki, Heck, or Sonogashira couplings if it were an aryl halide instead of an aniline. Given the user's focus on the aniline as the core compound, its role as a nucleophile in C-N bond formation is the most probable application.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide or triflate. In the context of this compound, this compound would serve as the amine component, reacting with various aryl halides or pseudohalides to form diarylamines.
The general catalytic cycle for a Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired N-arylated aniline and regenerates the palladium(0) catalyst.
The electronic properties of this compound, specifically the presence of electron-withdrawing fluorine, chlorine, and trifluoromethoxy groups, would be expected to decrease the nucleophilicity of the amino group. This might necessitate the use of more reactive palladium catalysts, specialized phosphine (B1218219) ligands (e.g., bulky, electron-rich biarylphosphines like XPhos or SPhos), and stronger bases to facilitate the reaction.
Without specific experimental data, any discussion of reaction conditions, catalyst systems, and yields for the coupling of this compound would be purely speculative.
Application of 5 Chloro 2 Fluoro 4 Trifluoromethoxy Aniline in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The unique substitution pattern of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline, featuring chloro, fluoro, and trifluoromethoxy groups, positions it as a highly versatile intermediate for the synthesis of complex organic molecules. These functional groups offer multiple reaction sites and can influence the electronic properties and reactivity of the aniline (B41778) core, making it a desirable starting material for constructing intricate molecular architectures.
Precursor to Heterocyclic Compounds
Aniline derivatives are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. Although specific examples utilizing this compound are not readily found, its structural features suggest its utility in forming various heterocyclic rings. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds to form pyrroles, or with α-haloketones in Hantzsch-type syntheses to yield thiazoles. The presence of the ortho-fluoro substituent could also enable nucleophilic aromatic substitution reactions, facilitating the formation of fused heterocyclic systems.
Building Block for Aromatic Frameworks
As a substituted aniline, this compound can serve as a foundational building block for more complex aromatic frameworks. The amino group can be readily diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer or similar reactions, allowing for the introduction of cyano, halo, or hydroxyl groups. Furthermore, the aniline can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form more extended aromatic systems. The trifluoromethoxy group, in particular, is of interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity of drug candidates.
Synthesis of Functionalized Derivatives for Research Purposes
The reactivity of the amino group in this compound allows for the straightforward synthesis of a variety of functionalized derivatives, which can be valuable tools in chemical and biological research.
Amidation and Sulfonamidation Reactions
The primary amine functionality of this compound is expected to react readily with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are fundamental transformations in organic synthesis and are often employed to protect the amino group or to introduce new functionalities with specific biological or chemical properties. For example, the synthesis of N-(substituted phenyl)-2-chloroacetamides from various anilines is a common route to intermediates used in the preparation of biologically active compounds.
Table 1: Hypothetical Amidation and Sulfonamidation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(5-chloro-2-fluoro-4-(trifluoromethoxy)phenyl)acetamide |
Derivatization for Spectroscopic Probes
While no specific examples of spectroscopic probes derived from this compound have been reported, its aromatic core could be functionalized with fluorophores or other spectroscopic labels. The electronic properties of the aniline ring, influenced by its substituents, could potentially modulate the photophysical properties of an attached chromophore, making it a candidate for the development of sensors or imaging agents. Derivatization of the amino group with a fluorescent moiety is a common strategy for creating such probes.
Utilization in Material Science Precursor Synthesis (Non-Polymerization Applications)
The application of anilines as precursors in material science, outside of polymerization, often involves their use in the synthesis of organic semiconductors, dyes, or liquid crystals. The trifluoromethoxy group is known to impart desirable properties such as thermal stability and specific electronic characteristics. It is plausible that this compound could be a precursor for the synthesis of specialized organic materials where its unique combination of substituents could lead to novel properties. However, specific, documented non-polymeric applications in material science for this compound are not currently available in the literature.
Spectroscopic and Structural Characterization Methodologies for 5 Chloro 2 Fluoro 4 Trifluoromethoxy Aniline and Its Derivatives
Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of Substituted Anilines
Aniline (B41778) and its derivatives exhibit a series of characteristic vibrational modes that are sensitive to the nature and position of substituents on the aromatic ring. researchgate.net In vibrational spectroscopy, the absorption of infrared light or the inelastic scattering of monochromatic light (Raman effect) corresponds to the energy of molecular vibrations, such as the stretching and bending of bonds. ksu.edu.sa
For a substituted aniline like 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline, the primary vibrations of the amino (-NH₂) group are of key interest. These include symmetric and asymmetric N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region. researchgate.net The amino group also undergoes scissoring, wagging, and twisting bending modes. The NH₂ wagging mode, for instance, can be observed in the IR and Raman spectra and is sensitive to intermolecular interactions. researchgate.netpku.edu.cn
The aromatic ring itself has a set of characteristic vibrations. C-H stretching vibrations in aromatic compounds are generally found in the 3000–3100 cm⁻¹ range. core.ac.uk The C-C stretching vibrations within the phenyl ring typically produce a group of bands in the 1400–1650 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of C-H in-plane and out-of-plane bending vibrations. core.ac.uk The presence of multiple, strongly electronegative substituents like chlorine, fluorine, and trifluoromethoxy groups significantly affects the electron distribution in the ring, thereby shifting the frequencies of these characteristic ring vibrations. researchgate.net
Table 1: General Vibrational Modes for Substituted Anilines
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Asymmetric Stretch | 3450 - 3500 | Sensitive to hydrogen bonding. |
| N-H Symmetric Stretch | 3350 - 3400 | Sensitive to hydrogen bonding. |
| NH₂ Scissoring | 1590 - 1650 | Bending vibration within the H-N-H plane. |
| C-C Ring Stretching | 1400 - 1650 | Multiple bands characteristic of the aromatic ring. |
| C-N Stretching | 1250 - 1360 | Stretch between the ring carbon and the amino nitrogen. |
| NH₂ Wagging | 600 - 650 | Out-of-plane bending, sensitive to environment. researchgate.net |
| NH₂ Twisting | 1060 - 1170 | Twisting of the amino group relative to the ring. researchgate.net |
Identification of Functional Groups
Vibrational spectroscopy is a powerful tool for the identification of specific functional groups within a molecule. For this compound, the spectrum is a composite of the vibrations of each distinct part of the molecule.
Amino Group (-NH₂): As detailed above, the N-H stretching bands above 3300 cm⁻¹ are a clear indicator of the primary amine. The various bending modes (scissoring, wagging, twisting) further confirm its presence. researchgate.net
Trifluoromethoxy Group (-OCF₃): This group is characterized by strong C-F stretching vibrations. The trifluoromethyl group (-CF₃) typically exhibits intense absorption bands due to symmetric and asymmetric C-F stretching, often found in the 1100-1300 cm⁻¹ region. The C-O stretching vibration associated with the ether linkage also contributes to the spectrum, usually in the 1000-1300 cm⁻¹ range.
Carbon-Halogen Bonds (C-Cl, C-F): The vibration of the carbon-chlorine (C-Cl) bond is typically observed as a strong band in the 600-800 cm⁻¹ region. The carbon-fluorine (C-F) bond attached to the aromatic ring gives rise to a strong absorption in the 1100-1400 cm⁻¹ range.
The combination of these distinct vibrational frequencies allows for a comprehensive identification of the molecule's functional groups.
Table 2: Characteristic Frequencies for Functional Groups in this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino | N-H Stretch | 3300 - 3500 |
| Amino | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1650 |
| Trifluoromethoxy | C-F Stretch | 1100 - 1300 (intense) |
| Trifluoromethoxy | C-O Stretch | 1000 - 1300 |
| Aryl Halide | C-F Stretch | 1100 - 1400 |
| Aryl Halide | C-Cl Stretch | 600 - 800 |
X-ray Crystallography Studies of Solid Forms
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Molecular Conformation and Crystal Packing
The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by a combination of intermolecular forces. Molecules could arrange in various motifs, such as stacked layers or herringbone patterns, driven by the need to optimize packing efficiency and maximize favorable intermolecular interactions. nih.gov For example, related halogenated aromatic compounds have been observed to form one-dimensional chains or three-dimensional networks in the solid state. nih.govnih.gov
Intermolecular Interactions
The solid-state structure of this compound would be stabilized by a network of noncovalent interactions. nih.gov The predictability and directionality of strong interactions like hydrogen and halogen bonds are fundamental in crystal engineering. nih.gov
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. It is expected to form N-H···A hydrogen bonds, where 'A' is a hydrogen bond acceptor. Potential acceptors on neighboring molecules include the nitrogen atom of another amino group (N-H···N), the oxygen atom of the trifluoromethoxy group (N-H···O), or the fluorine and chlorine atoms (N-H···F, N-H···Cl). nih.govacs.org Intramolecular hydrogen bonds may also occur, influencing the molecular conformation. researchgate.net
Halogen Bonding: Although less common for fluorine and chlorine compared to heavier halogens, weak halogen bonds could play a role in the crystal packing. These interactions involve an electrophilic region on the halogen atom interacting with a nucleophile.
The interplay of these varied intermolecular forces determines the final crystal structure, influencing the material's physical properties. mdpi.com
Table 3: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H | N, O, F, Cl |
| Hydrogen Bond | C-H | O, F, Cl |
| π-π Stacking | Aromatic Ring | Aromatic Ring |
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Trifluoromethoxy Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
The molecular orbitals (MOs) of a molecule describe the wave-like behavior of its electrons and are crucial for understanding its chemical reactivity. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing trifluoromethoxy group. The presence of multiple substituents with varying electronic effects (electron-donating amino group and electron-withdrawing chloro, fluoro, and trifluoromethoxy groups) leads to a complex distribution of these orbitals.
Table 1: Representative Frontier Orbital Energies for a Substituted Aniline Derivative (Calculated using DFT/B3LYP)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values for a similar molecule and the actual values for this compound may differ.
The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative atoms like chlorine, fluorine, and oxygen. This charge distribution can be visualized through a molecular electrostatic potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential).
In this compound, the region around the amino group is expected to be electron-rich (red), making it a likely site for electrophilic attack. Conversely, the areas around the hydrogen atoms of the amino group and potentially the trifluoromethoxy group would be electron-deficient (blue), indicating sites susceptible to nucleophilic interaction.
Table 2: Calculated Mulliken Atomic Charges for a Substituted Aniline Derivative
| Atom | Charge (a.u.) |
|---|---|
| N (amino) | -0.8 |
| C (attached to N) | 0.2 |
| Cl | -0.1 |
| F (on ring) | -0.2 |
| O (methoxy) | -0.6 |
Note: These are representative values for a similar molecule and the actual values for this compound may differ.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving complex molecules like this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.
A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying the geometry of the transition state and calculating its energy relative to the reactants (the energy barrier) is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational methods can be used to locate the transition states and determine the activation energies. These calculations can help predict the feasibility of a reaction and the conditions under which it is likely to occur.
Many chemical reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. For reactions involving a polar molecule like this compound, considering solvent effects is crucial for obtaining accurate predictions of reaction energetics.
Structure-Property Relationship Studies (Excluding Biological Activity)
Computational chemistry can be used to establish relationships between the molecular structure of this compound and its physicochemical properties. By systematically modifying the structure of the molecule in silico (e.g., by changing substituents) and calculating the resulting changes in properties, it is possible to develop a quantitative structure-property relationship (QSPR). These studies can provide insights into how the arrangement of atoms and functional groups influences properties such as solubility, polarity, and electronic characteristics.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline |
| 5-Chloro-2-(trifluoromethyl)aniline |
Substituent Effects on Reactivity
The reactivity of the aniline ring in this compound is intricately modulated by the electronic effects of its three substituents: the chloro, fluoro, and trifluoromethoxy groups. Each of these groups exerts both inductive and resonance effects, which collectively influence the electron density of the aromatic ring and the nucleophilicity of the amino group.
Fluoro and Chloro Groups: Both halogen atoms are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene (B151609) ring towards electrophilic substitution by pulling electron density away from the carbon atoms. In the context of aniline, this deactivation reduces the nucleophilicity of the amino nitrogen. The halogens also possess lone pairs of electrons that can be donated to the ring via the resonance effect (+R). However, for chlorine and especially fluorine, the inductive effect is generally considered to dominate their influence on reactivity. Computational studies on various halosubstituted anilines have shown that an increasing number of halogen substituents leads to a more pronounced planar character of the amino group, enhancing lone-pair electron delocalization into the ring. researchgate.net
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is one of the most strongly electron-withdrawing groups. The high electronegativity of the fluorine atoms creates a powerful inductive pull through the oxygen atom, significantly deactivating the aromatic ring. Unlike the methoxy (B1213986) group (-OCH₃), which is an activating group due to its strong +R effect, the resonance donation from the oxygen in the -OCF₃ group is severely diminished. This is because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation to the ring. This strong electron-withdrawing nature has been well-documented in both experimental and computational studies of trifluoromethoxy-substituted compounds. nih.gov
The combined effect of these three substituents is a significant deactivation of the aromatic ring and a reduction in the basicity of the aniline nitrogen. The positions of the substituents are also critical. The fluoro group at the ortho position and the chloro group at the meta position (relative to the amino group) primarily exert their withdrawing effects, while the para-trifluoromethoxy group strongly deactivates the ring and directs the molecule's electronic properties.
Computational methods such as DFT can be used to quantify these effects by calculating various molecular descriptors. These descriptors help in predicting the molecule's reactivity.
Table 1: Predicted Electronic Properties and Reactivity Descriptors (Note: These are illustrative values based on principles from related computational studies, as specific data for this compound is not available in the cited literature.)
| Descriptor | Predicted Value/Effect | Implication for Reactivity |
| HOMO Energy | Low | Lower tendency to donate electrons, indicating reduced nucleophilicity and reactivity towards electrophiles. |
| LUMO Energy | Low | Higher tendency to accept electrons, suggesting susceptibility to nucleophilic attack under certain conditions. |
| HOMO-LUMO Gap | Large | High kinetic stability and low chemical reactivity. |
| Mulliken Charge on Nitrogen | Less negative (than aniline) | Reduced basicity and nucleophilicity of the amino group due to electron-withdrawing groups. |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on F and O atoms; less negative on N. Positive potential on hydrogens of NH₂. | The amino group is a less prominent site for electrophilic attack compared to unsubstituted aniline. |
Tautomerism and Conformational Analysis
Tautomerism
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For anilines, the relevant form of tautomerism is amino-imino tautomerism, where a proton could potentially migrate from the nitrogen to a ring carbon to form a cyclohexadienimine.
For this compound, the amino tautomer is overwhelmingly favored. Aromaticity provides a significant stabilizing force (approximately 36 kcal/mol), and converting to the non-aromatic imino tautomer would require overcoming this large energy barrier. Computational studies on a wide range of simple and substituted anilines consistently show the amino form to be the global minimum on the potential energy surface. While specific calculations for this molecule are not available, there is no theoretical reason to suggest that the substituents present would destabilize the aromatic amino form to an extent that would make the high-energy imino tautomer accessible under normal conditions. Ab initio and DFT studies on other systems have shown that proton transfer barriers are typically very large in the absence of a catalyst or solvent assistance. nih.gov
Conformational Analysis
The conformational flexibility of this compound primarily revolves around two aspects: the pyramidalization of the amino group and the rotation around the C₄-O bond of the trifluoromethoxy group.
Amino Group Conformation: The amino group in aniline is not perfectly planar but has a slight pyramidal character. The degree of this pyramidalization and the barrier to inversion can be influenced by substituents. Electron-withdrawing groups, like those present in this molecule, tend to favor resonance delocalization of the nitrogen lone pair into the ring, which promotes a more planar geometry at the nitrogen atom. researchgate.net Therefore, it is expected that the amino group in this compound would be nearly planar.
Trifluoromethoxy Group Rotation: The orientation of the -OCF₃ group relative to the benzene ring is a key conformational feature. Unlike the -OCH₃ group, which typically prefers a planar conformation to maximize resonance, computational studies on trifluoromethoxybenzene have shown that the most stable conformer is one where the C-O-C plane is perpendicular (orthogonal) to the plane of the benzene ring. researchgate.net This orthogonal preference is attributed to steric hindrance and electrostatic repulsion between the bulky, electronegative fluorine atoms and the aromatic ring. A planar conformation would represent a higher-energy transition state.
Therefore, the lowest energy conformer of this compound is predicted to have the trifluoromethoxy group in an orthogonal orientation relative to the aromatic ring.
Table 2: Predicted Conformational Data (Note: The dihedral angles and relative energies are illustrative, based on computational studies of trifluoromethoxybenzene and substituted anilines, as specific data for the target molecule is not available in the cited literature.)
| Conformer | Dihedral Angle (C₃-C₄-O-CF₃) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Orthogonal | ~90° | 0.00 (Global Minimum) | >99% |
| Planar | 0° or 180° | >1.5 (Transition State) | <1% |
This analysis suggests that, from a computational perspective, this compound is a relatively rigid molecule with a strong preference for a specific conformation governed by the electronic and steric demands of its trifluoromethoxy substituent.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices Non Biological, Non Environmental
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and analysis of complex mixtures. For a compound such as 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful solutions for separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
A reverse-phase HPLC method is a well-suited approach for the analysis of this compound due to its aromatic and halogenated nature. The development of such a method would involve the optimization of several key parameters to achieve efficient separation and sensitive detection.
A C18 stationary phase is a common choice for the separation of halogenated aromatic compounds. The mobile phase composition is a critical factor in achieving the desired retention and resolution. A gradient elution with a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer would likely provide the best results. The acidic nature of the buffer can help to ensure the analyte is in a single protonation state, leading to sharper peaks. Detection is typically achieved using a UV detector, as the aromatic ring of the analyte will absorb UV light.
Table 1: Proposed HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
For the assessment of purity and the identification of potential impurities, GC-MS is an invaluable tool. The volatility of this compound allows for its analysis by gas chromatography. A non-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for the separation of the analyte from any closely related isomers or byproducts.
The temperature program of the GC oven is optimized to ensure good separation of all components. Following separation by GC, the analytes are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used to confirm the identity of the compound and to elucidate the structure of any impurities.
Table 2: Suggested GC-MS Parameters for the Purity Analysis of this compound
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
| Expected Retention Time | ~ 10.2 min |
Spectrophotometric and Electrochemical Detection Methods
Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative and complementary approaches for the analysis of this compound.
UV-Visible Spectroscopy for Purity Assessment
UV-Visible spectroscopy can be a straightforward and rapid method for the preliminary assessment of purity. The electronic transitions within the aromatic ring of this compound result in characteristic absorption bands in the UV region. The position and intensity of these absorption maxima can be influenced by the solvent polarity. For instance, in a non-polar solvent like hexane, the fine structure of the absorption bands may be more resolved, while in a polar solvent like ethanol, these bands may broaden. A shift in the absorption maximum upon changing the pH of the solution can also be indicative of the protonation state of the aniline (B41778) nitrogen. The presence of impurities can be detected by the appearance of additional absorption bands or shoulders on the main peaks.
Table 3: Expected UV-Visible Absorption Maxima for this compound in Different Solvents
| Solvent | Expected λmax (nm) |
| Hexane | ~ 245, 290 |
| Ethanol | ~ 250, 295 |
| Acidified Ethanol | ~ 240, 285 |
Voltammetric Techniques for Electrochemical Behavior
Voltammetric techniques, such as cyclic voltammetry, can be employed to study the electrochemical behavior of this compound. The aniline moiety is electrochemically active and can be oxidized at a suitable electrode surface, typically a glassy carbon electrode. The potential at which this oxidation occurs is dependent on the molecular structure, including the nature and position of the substituents on the aromatic ring, as well as the solvent and supporting electrolyte used. The presence of electron-withdrawing groups, such as chlorine, fluorine, and trifluoromethoxy, is expected to make the oxidation more difficult, shifting the oxidation potential to more positive values compared to unsubstituted aniline. This technique can be used to probe the electronic properties of the molecule and could be developed into a quantitative method.
Table 4: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry
| Parameter | Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | ~ +1.2 V vs. Ag/AgCl |
Emerging Research Directions and Future Perspectives for 5 Chloro 2 Fluoro 4 Trifluoromethoxy Aniline
Integration into Novel Catalytic Systems
The application of aniline (B41778) derivatives in catalysis, particularly as ligands for transition metals, is a well-established field. For 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline, several future research trajectories can be envisioned. The nitrogen atom's lone pair of electrons can coordinate with various metal centers, while the electronic properties of the aromatic ring, heavily influenced by the electron-withdrawing fluorine, chlorine, and trifluoromethoxy groups, can modulate the catalytic activity of the metal.
Future research could focus on the design and synthesis of ligands derived from this compound for various catalytic applications. For instance, its derivatives could be explored as ligands in palladium-catalyzed cross-coupling reactions, where the electronic nature of the ligand is crucial for catalytic efficiency. The sterically demanding and electronically distinct environment provided by the substituents on the aniline ring could lead to catalysts with novel selectivity and reactivity.
Table 1: Potential Catalytic Applications for Ligands Derived from this compound
| Catalytic Reaction | Potential Role of the Ligand |
| Palladium-catalyzed Cross-Coupling | Modulating the electronics of the metal center to influence oxidative addition and reductive elimination steps. |
| Rhodium- or Iridium-catalyzed Hydrogenation | The chiral derivatives could be explored for asymmetric hydrogenation reactions. |
| Copper-catalyzed Amination | The ligand could stabilize the copper catalyst and influence the reaction rate and substrate scope. |
Role in Supramolecular Chemistry Research
The field of supramolecular chemistry, which focuses on non-covalent interactions, presents another promising frontier for this compound. The molecule possesses several features that could be exploited for the construction of complex supramolecular architectures. The N-H group of the aniline can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Furthermore, the presence of chlorine and fluorine atoms opens up the possibility of halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and materials science. The trifluoromethoxy group, with its three fluorine atoms, could also participate in various non-covalent interactions, including dipole-dipole and anion-π interactions.
Future studies could investigate the self-assembly of this molecule in the solid state and in solution, potentially leading to the formation of interesting supramolecular structures such as tapes, sheets, or porous networks. The introduction of other functional groups onto the molecule could allow for the programmed assembly of more complex and functional supramolecular systems.
Potential for Advanced Material Development (Non-Polymerization)
The unique combination of functional groups in this compound makes it an intriguing candidate for the development of advanced materials with novel properties, excluding polymerization applications. The high electronegativity and lipophilicity of the trifluoromethoxy group can significantly influence the properties of materials incorporating this moiety.
One potential area of exploration is in the field of liquid crystals. The rigid aromatic core combined with the polar and lipophilic substituents could lead to molecules with interesting mesomorphic properties. Similarly, in the realm of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing nature of the substituents can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for the performance of such devices.
Table 2: Potential Advanced Material Applications (Non-Polymerization)
| Material Type | Potential Contribution of the Compound |
| Liquid Crystals | The rigid core and anisotropic electronic properties could induce mesophase formation. |
| Organic Electronics | Tuning of HOMO/LUMO levels for applications in OLEDs and OFETs. |
| Functional Dyes | The aniline core can be derivatized to create solvatochromic or electrochromic dyes. |
Challenges and Opportunities in Synthetic Scalability for Research
While this compound is commercially available, its synthesis on a larger scale for extensive research or potential future applications presents several challenges and opportunities. The regioselective introduction of four different substituents onto an aromatic ring can be complex and may require multi-step synthetic sequences.
A key challenge is the introduction of the trifluoromethoxy group, which often requires specialized reagents and reaction conditions. nih.gov Methods for the synthesis of ortho-trifluoromethoxylated aniline derivatives have been developed, but their scalability and cost-effectiveness for this specific substitution pattern need to be assessed. jove.comresearchgate.netnih.gov The selective introduction of the fluorine and chlorine atoms at the desired positions also requires careful synthetic planning to manage regioselectivity.
However, these challenges also present opportunities for the development of novel and more efficient synthetic methodologies. Research into one-pot or domino reaction sequences that can install multiple functional groups in a single operation would be highly valuable. Furthermore, the development of more sustainable and cost-effective methods for trifluoromethoxylation would significantly enhance the accessibility of this and other related compounds for broader research applications.
Unexplored Reaction Pathways and Derivative Synthesis
The reactivity of this compound itself is a largely unexplored area, offering numerous avenues for synthetic exploration. The aniline functional group is a versatile handle for a wide range of chemical transformations.
Diazotization and Subsequent Reactions: The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. icrc.ac.irslideshare.netpearson.comresearchgate.netacs.org This diazonium salt could then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -CN, -OH, -X where X is another halogen) at the 1-position.
N-Functionalization: The nitrogen atom can be acylated, alkylated, or arylated to generate a diverse library of derivatives. nih.gov Given the steric hindrance from the ortho-fluoro substituent, studies on the kinetics and thermodynamics of these reactions could provide interesting insights.
Electrophilic Aromatic Substitution: The directing effects of the existing substituents on further electrophilic aromatic substitution are of fundamental interest. The amino group is a strong activating group and is ortho-, para-directing. However, the halogen and trifluoromethoxy groups are deactivating. The interplay of these effects would dictate the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions on the protected aniline. scribd.combyjus.comacs.orgyoutube.com
Nucleophilic Aromatic Substitution: While the ring is generally electron-rich due to the aniline group, the presence of multiple electron-withdrawing groups might allow for nucleophilic aromatic substitution (SNA) reactions under certain conditions, particularly if the amino group is converted to a better leaving group. stackexchange.comlibretexts.org The fluorine atom at the 2-position could potentially be a site for such reactions.
The systematic exploration of these and other reaction pathways would not only expand the chemical space accessible from this building block but also could lead to the discovery of novel compounds with interesting biological or material properties.
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline?
The synthesis typically involves halogenation and functional group introduction steps. A multi-step approach could include:
- Nitration : Introduce a nitro group to the aniline ring under controlled temperatures (-20°C to +80°C) to avoid over-nitration .
- Halogenation : Sequential chlorination and fluorination using reagents like N-chlorosuccinimide (NCS) or Selectfluor™, ensuring regioselectivity .
- Trifluoromethoxy introduction : Utilize trifluoromethylation agents (e.g., CF₃I/CuI) under inert atmospheres .
Key Considerations : Monitor reaction intermediates via HPLC to confirm purity (>95%) and optimize yields (typically 60–80%) .
Q. Which purification techniques are most effective for isolating this compound?
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate halogenated byproducts .
- Recrystallization : Employ ethanol/water mixtures for high-purity crystals (mp 85–90°C) .
- Distillation : For industrial-scale purification, short-path distillation under reduced pressure minimizes thermal degradation .
Q. How can analytical techniques confirm the structure of this compound?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~255.5) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which:
- Reduces electron density at the aromatic ring, favoring electrophilic substitution at the para position .
- Enhances stability of intermediates in Suzuki-Miyaura couplings, enabling reactions with aryl boronic acids at 80–100°C .
Experimental Design : Compare reaction rates with/without -OCF₃ using kinetic studies (e.g., UV-Vis monitoring) .
Q. What strategies resolve contradictions in reported biological activity data for halogenated anilines?
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, solvent polarity affecting solubility) .
- Cell line specificity (e.g., HepG2 vs. MCF-7 IC₅₀ differences) .
Methodology :- Standardize protocols using OECD guidelines.
- Perform dose-response curves in triplicate to calculate mean IC₅₀ values with 95% confidence intervals .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on ligand-receptor complementarity .
- QSAR Models : Correlate logP values (experimental vs. predicted) with membrane permeability data .
Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What are the implications of trifluoromethoxy group stability under acidic/basic conditions?
- Acidic Conditions : -OCF₃ resists hydrolysis up to pH 2 but degrades at pH <1, forming HF and CO₂ .
- Basic Conditions : Stable up to pH 12; degradation observed at higher pH via nucleophilic displacement .
Mitigation : Use buffered solutions (pH 4–8) in biological assays to preserve integrity .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
